molecular formula C50H100O2 B13032318 Docosanyl octacosanoate

Docosanyl octacosanoate

Cat. No.: B13032318
M. Wt: 733.3 g/mol
InChI Key: SYSJGBGVQQOONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosyl octacosanoate, also known as docosanoic acid docosyl ester, is a long-chain ester formed from docosanol (a 22-carbon aliphatic alcohol) and octacosanoic acid (a 28-carbon fatty acid). This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octacosanoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octacosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of docosyl octacosanoate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Docosyl octacosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Hydrolysis: In the presence of water and an acid or base catalyst, docosyl octacosanoate can be hydrolyzed to yield docosanol and octacosanoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Docosanoic acid and octacosanoic acid.

    Reduction: Docosanol and octacosanoic acid.

    Hydrolysis: Docosanol and octacosanoic acid.

Scientific Research Applications

Docosyl octacosanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound’s long-chain structure makes it useful in studying lipid metabolism and membrane interactions.

    Medicine: Docosyl octacosanoate is explored for its potential use in drug delivery systems and as an emollient in topical formulations.

    Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its excellent stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of docosyl octacosanoate involves its interaction with lipid membranes. The long hydrophobic chains of the ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in formulations where enhanced skin barrier function or controlled release of active ingredients is desired.

Comparison with Similar Compounds

Similar Compounds

    Docosanol: A 22-carbon aliphatic alcohol used as an antiviral agent.

    Octacosanoic acid: A 28-carbon fatty acid with applications in cosmetics and industrial processes.

    Behenyl alcohol: Another long-chain alcohol similar to docosanol, used in cosmetics and pharmaceuticals.

Uniqueness

Docosyl octacosanoate stands out due to its combined properties of both long-chain alcohol and fatty acid. This unique combination provides enhanced stability, hydrophobicity, and compatibility with lipid-based systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

docosyl octacosanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

SYSJGBGVQQOONO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.